molecular formula C9H8N2 B063450 1-(Pyridin-2-YL)cyclopropanecarbonitrile CAS No. 162960-28-3

1-(Pyridin-2-YL)cyclopropanecarbonitrile

Cat. No.: B063450
CAS No.: 162960-28-3
M. Wt: 144.17 g/mol
InChI Key: GAEVNPHZQRROPK-UHFFFAOYSA-N
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Description

1-(Pyridin-2-YL)cyclopropanecarbonitrile is a chemical compound characterized by a cyclopropane ring attached to a pyridine ring and a nitrile group. This compound, with the molecular formula C9H8N2, is known for its reactivity and has been utilized in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-YL)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with cyclopropylmagnesium bromide, followed by the addition of cyanogen bromide. The reaction typically occurs under anhydrous conditions and requires a catalyst such as copper(I) iodide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-2-YL)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-YL)cyclopropanecarbonitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitrile group and the strained cyclopropane ring, which can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that interact with biological molecules, affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-YL)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, pyridine ring, and nitrile group. This structural motif provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

1-pyridin-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEVNPHZQRROPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595137
Record name 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162960-28-3
Record name 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Pyridin-2-YL)cyclopropanecarbonitrile
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1-(Pyridin-2-YL)cyclopropanecarbonitrile

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